1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Description
Chemical Structure and Properties: The compound 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid (IUPAC name: oxalic acid; 1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine) is a heterocyclic amine salt. Its molecular formula is C₁₀H₁₇N₃O₆ (estimated based on analogous structures in –8), with a molecular weight of approximately 275.26 g/mol. The structure comprises a 1,3,4-oxadiazole core substituted with an ethoxymethyl group at position 5 and an ethylamine group at position 2, forming a salt with oxalic acid. The ethoxymethyl group (–OCH₂CH₃) distinguishes it from closely related derivatives, such as phenoxymethyl or isopropoxymethyl variants.
Oxalic acid likely acts as a counterion to improve solubility and crystallinity.
Properties
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOIZIYNOQJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme Summary:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Acylation & Cyclization | Ethyl glycolate | Suitable acylating agents, cyclization conditions | (5-mercapto-1,3,4-oxadiazol-2-yl)methanol |
| 2 | Thioetherification | Intermediate from Step 1 | Alkyl iodides (R1I), base | Thioether derivative |
| 3 | Esterification | Thioether derivative | Acid chlorides (R2SOOCl or R3COCl) | Ethoxymethyl-substituted oxadiazole |
This synthetic pathway is adaptable to various alkyl substituents, including ethoxymethyl groups, enabling the formation of the desired 1,3,4-oxadiazole core with high purity.
Introduction of the Ethan-1-amine Side Chain
The ethan-1-amine substituent attached to the oxadiazole ring at the 2-position is introduced through nucleophilic substitution or reductive amination methods. While specific direct synthetic routes for this exact substitution are limited in literature, analogous methods involve:
- Starting from halogenated oxadiazole intermediates, reacting with ammonia or amine sources to introduce the ethan-1-amine group.
- Alternatively, reduction of nitrile or nitro precursors on the ethan-1-amine side chain using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) can be employed.
These steps are carefully controlled to maintain the integrity of the oxadiazole ring and avoid side reactions.
Formation of the Oxalic Acid Salt
The final compound is isolated as the oxalic acid salt to improve stability, solubility, or bioavailability. Salt formation is typically achieved by reacting the free base (1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine) with oxalic acid in an alcoholic solvent such as ethanol or ethanol/ethyl acetate mixtures under mild conditions.
Typical Salt Formation Procedure:
| Parameter | Details |
|---|---|
| Solvent | Ethanol or ethanol/ethyl acetate (95:5 v/v) |
| Temperature | Room temperature to 50°C |
| Reaction Time | 30 minutes to several hours |
| Molar Ratio | Amino compound : Oxalic acid = 1 : 1 or 2 : 1 |
| Isolation | Filtration of precipitated salt, drying under vacuum at ~50°C |
This method yields a white crystalline oxalate salt with typical yields around 78% as reported for similar compounds.
Analytical Confirmation and Purity
The synthesized compound and its intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H NMR, ^13C NMR, and for fluorinated analogs, ^19F NMR.
- Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).
- Melting point determination and purity assessment by High-Performance Liquid Chromatography (HPLC).
These analyses confirm the molecular structure and ensure high purity of the final oxalic acid salt.
Summary Table of Preparation Methods
| Step No. | Process | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation and cyclization | Ethyl glycolate, acylating agents | High | Formation of oxadiazole intermediate |
| 2 | Thioetherification | Alkyl iodides, base | Moderate | Introduction of ethoxymethyl group |
| 3 | Esterification | Acid chlorides | Moderate | Final oxadiazole derivative formation |
| 4 | Amination | Ammonia/amine source or catalytic hydrogenation | Moderate | Ethan-1-amine side chain introduction |
| 5 | Salt formation with oxalic acid | Oxalic acid in ethanol or ethanol/ethyl acetate | ~78% | Precipitation and isolation of oxalate salt |
Additional Notes and Research Findings
- The preparation of the oxalic acid salt is a standard approach to enhance the physicochemical properties of amine-containing heterocycles.
- Catalytic hydrogenation conditions (e.g., Pd/C catalyst, 5 bar H2, room temperature to 50°C) are commonly used for amine introduction and purification steps.
- The synthetic route allows for modifications of substituents on the oxadiazole ring to tailor biological activity, as demonstrated in antibacterial compound research.
- Safety data for the final compound is limited and should be obtained from suppliers or safety data sheets before handling.
Chemical Reactions Analysis
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals. Its oxadiazole ring is a common motif in many bioactive compounds.
Potential Therapeutic Uses :
- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, a study demonstrated that similar compounds showed activity against various bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | Antimicrobial | |
| Other Oxadiazole Derivatives | Antifungal, Antiviral |
Agricultural Science
Research has explored the use of this compound as a potential agrochemical. Its derivatives may serve as effective herbicides or fungicides due to their ability to disrupt biological processes in pests.
Case Study :
A recent investigation assessed the herbicidal efficacy of oxadiazole derivatives on common agricultural weeds. Results indicated that certain derivatives inhibited weed growth significantly more than traditional herbicides .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Applications :
- Polymer Synthesis : The incorporation of oxadiazole moieties into polymer chains can enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with analogous derivatives:
Key Observations :
- Substituent Effects: Ethoxymethyl vs. Ethoxymethyl vs. Isopropoxymethyl: Branching in isopropoxymethyl may reduce metabolic stability compared to linear ethoxymethyl .
- Salt Formation : Oxalic acid salts (target compound, ) exhibit higher crystallinity and stability than free amines (e.g., ), critical for pharmaceutical formulation.
- Heterocyclic Complexity: Fused oxadiazoles (e.g., ) show unique electronic properties but face synthetic challenges compared to mono-oxadiazole derivatives.
Antimicrobial Activity :
Enzyme Inhibition :
Thermal and Optical Properties :
- 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine () exhibited high thermal stability (DSC peak at 220°C), attributed to the oxadiazole ring’s rigidity. The ethoxymethyl analog may show lower melting points due to flexible side chains .
Biological Activity
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid, is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and enzyme inhibition capabilities.
- Chemical Formula : CHNO
- Molecular Weight : 261.23 g/mol
- IUPAC Name : 1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine; oxalic acid
- Appearance : Powder
- Storage Temperature : Room Temperature
1. Antioxidant Activity
Oxadiazole derivatives have shown significant antioxidant properties. For instance, studies indicate that compounds within this family can effectively scavenge free radicals and reduce oxidative stress. The antioxidant capacity was evaluated using various assays, including the CUPRAC (cupric ion reducing antioxidant capacity) assay, demonstrating strong radical scavenging abilities.
2. Anticancer Effects
Research has highlighted the anticancer potential of oxadiazole compounds. In vitro studies have demonstrated that 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : PANC-1 (pancreatic cancer) and HEK293 (human embryonic kidney).
- Findings : The compound induced apoptosis in pancreatic cancer cells, with significant reductions in cell viability observed at specific concentrations.
3. Enzyme Inhibition
The compound also displays enzyme inhibitory activities. It has been tested for its ability to inhibit various enzymes relevant to metabolic pathways:
- Cholinesterases
- Tyrosinase
- Amylase
- Glucosidase
Inhibitory effects were particularly notable against glucosidase, suggesting potential applications in managing diabetes by regulating blood sugar levels.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are effective for preparing 1,3,4-oxadiazole derivatives like 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine?
Methodological Answer:
A common approach involves cyclization of hydrazide precursors. For example, ultrasound-assisted synthesis (20–40 kHz) accelerates reaction rates and improves yields. In a typical protocol, hydrazides (5 mmol) react with cyanogen bromide (0.53 g) and potassium bicarbonate (0.50 g) in ethanol under ultrasonication. Reaction progress is monitored via TLC (mobile phase: methanol/dichloromethane), followed by ice-quenching and filtration to isolate the product . This method reduces reaction time from hours to minutes while maintaining purity (>90%).
Basic: How is X-ray crystallography applied to confirm the structure of 1,3,4-oxadiazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) at 291 K resolves bond lengths, angles, and hydrogen-bonding networks. For instance, the crystal structure of a related compound, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, revealed a 3D network via N–H⋯N hydrogen bonds (d = 2.12 Å, θ = 165°). Data refinement with R-factor = 0.045 and wR-factor = 0.124 ensures accuracy. Software like SHELX or OLEX2 is used for structure solution .
Basic: What assays are used to evaluate the biological activity of 1,3,4-oxadiazole-oxalic acid hybrids?
Methodological Answer:
- Anticancer Activity : One-dose assays (10 µM) screen compounds against cancer cell lines (e.g., MCF-7, HepG2), with viability measured via MTT or SRB assays after 48–72 hours .
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values) compare inhibition rates at 517 nm, with ascorbic acid as a positive control .
- Antimicrobial Activity : Agar dilution methods determine MICs against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced: How does oxalic acid function as a reducing agent in material synthesis?
Methodological Answer:
Oxalic acid reduces graphene oxide (GO) to graphene under mild conditions (80°C, pH 3–5). The reaction involves electron transfer from oxalic acid to GO, removing oxygen groups (e.g., epoxy, carbonyl). FTIR and Raman spectroscopy confirm sp² carbon restoration (ID/IG ratio < 0.5). This method avoids toxic reagents (e.g., hydrazine) and yields low-defect graphene .
Advanced: What electrochemical methods enable oxalic acid conversion into value-added products?
Methodological Answer:
Electrocatalytic reduction on titanium oxide electrodes (pH 2–3, −1.2 V vs. Ag/AgCl) converts oxalic acid to glyoxylic acid (Faradaic efficiency ~75%) or glycolic acid. In situ FTIR tracks intermediate formation (e.g., glyoxylate anion). Catalyst doping (e.g., Pt nanoparticles) enhances selectivity and reduces overpotential .
Basic: How is oxalic acid quantified in biological samples?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (¹³C₂-oxalic acid) achieves high sensitivity (LOD = 0.1 µM). After derivatization (e.g., bis-tert-butyldimethylsilyl), ions at m/z 175.0 (endogenous) and 177.0 (labeled) are monitored. Solid-phase extraction (C18 columns) minimizes matrix interference .
Advanced: How do hydrogen-bonding networks in 1,3,4-oxadiazole crystals influence physicochemical properties?
Methodological Answer:
SCXRD data for 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine show N–H⋯N bonds forming a 3D framework, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bond contribution = 25%). These networks enhance thermal stability (TGA: decomposition >250°C) and solubility in polar aprotic solvents .
Advanced: What reaction mechanisms explain oxalic acid decomposition under acidic conditions?
Methodological Answer:
Concentrated H₂SO₄ catalyzes oxalic acid decomposition at 150–200°C:
C₂H₂O₄ → CO + CO₂ + H₂O
Kinetic studies (GC-MS monitoring) suggest a radical-mediated pathway. Isotopic labeling (¹⁸O) confirms H₂O involvement in oxygen exchange. Side reactions (e.g., formic acid formation) occur at lower temperatures (<100°C) .
Advanced: How do molecular docking studies guide the design of 1,3,4-oxadiazole derivatives?
Methodological Answer:
Docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies binding modes. For 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives, hydrophobic interactions with Leu694 and hydrogen bonds with Thr766 (ΔG = −9.2 kcal/mol) correlate with IC₅₀ values <10 µM. MD simulations (100 ns) validate complex stability .
Advanced: How does oxalic acid influence fungal biopolymer production?
Methodological Answer:
In Ganoderma applanatum, oxalic acid secretion (up to 12 mM) inversely correlates with exopolysaccharide (EPS) yield. pH control (4.5–5.5) during fermentation suppresses oxalate synthase activity, redirecting carbon flux toward EPS synthesis (yield increase: 30%). HPLC analysis detects malic/tartaric acids as competing byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
